molecular formula C14H22N2O3S B3822634 N~3~-butyl-N~3~-[(4-methylphenyl)sulfonyl]-beta-alaninamide CAS No. 4515-87-1

N~3~-butyl-N~3~-[(4-methylphenyl)sulfonyl]-beta-alaninamide

Cat. No.: B3822634
CAS No.: 4515-87-1
M. Wt: 298.40 g/mol
InChI Key: SFDOWFAYKFTWMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~3~-butyl-N~3~-[(4-methylphenyl)sulfonyl]-beta-alaninamide, also known as BMS-986165, is a selective inhibitor of TYK2 and JAK1 kinases. It has been extensively researched for its potential therapeutic applications in various autoimmune diseases.

Mechanism of Action

N~3~-butyl-N~3~-[(4-methylphenyl)sulfonyl]-beta-alaninamide selectively inhibits TYK2 and JAK1 kinases, which are involved in the signaling pathway of various cytokines such as IL-12, IL-23, and IFN-alpha. By inhibiting these kinases, this compound blocks the downstream signaling cascade and reduces the production of pro-inflammatory cytokines. This leads to a decrease in inflammation and an improvement in the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a good pharmacokinetic profile, with high oral bioavailability and a long half-life. It has also demonstrated a dose-dependent inhibition of cytokine production in vitro and in vivo. In preclinical studies, this compound has been found to reduce inflammation and improve the symptoms of autoimmune diseases without causing significant adverse effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N~3~-butyl-N~3~-[(4-methylphenyl)sulfonyl]-beta-alaninamide in lab experiments is its selectivity for TYK2 and JAK1 kinases, which reduces the risk of off-target effects. In addition, this compound has a good pharmacokinetic profile, which allows for convenient dosing and administration. However, one limitation of using this compound in lab experiments is its high cost, which may limit its accessibility to researchers with limited funding.

Future Directions

There are several potential future directions for the research and development of N~3~-butyl-N~3~-[(4-methylphenyl)sulfonyl]-beta-alaninamide. One direction is to investigate its potential use in the treatment of other autoimmune diseases such as multiple sclerosis and lupus. Another direction is to explore its combination with other therapies such as biologics and small molecule inhibitors for synergistic effects. Furthermore, the safety and efficacy of this compound in clinical trials need to be further investigated to determine its potential as a therapeutic agent for autoimmune diseases.

Scientific Research Applications

N~3~-butyl-N~3~-[(4-methylphenyl)sulfonyl]-beta-alaninamide has shown promising results in preclinical studies for the treatment of various autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. It has been found to inhibit the production of pro-inflammatory cytokines, which are responsible for the pathogenesis of these diseases. In addition, this compound has also been investigated for its potential use in the treatment of certain cancers.

Properties

IUPAC Name

3-[butyl-(4-methylphenyl)sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-3-4-10-16(11-9-14(15)17)20(18,19)13-7-5-12(2)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDOWFAYKFTWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCC(=O)N)S(=O)(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365448
Record name N~3~-Butyl-N~3~-(4-methylbenzene-1-sulfonyl)-beta-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4515-87-1
Record name N~3~-Butyl-N~3~-(4-methylbenzene-1-sulfonyl)-beta-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~-butyl-N~3~-[(4-methylphenyl)sulfonyl]-beta-alaninamide
Reactant of Route 2
Reactant of Route 2
N~3~-butyl-N~3~-[(4-methylphenyl)sulfonyl]-beta-alaninamide
Reactant of Route 3
Reactant of Route 3
N~3~-butyl-N~3~-[(4-methylphenyl)sulfonyl]-beta-alaninamide
Reactant of Route 4
N~3~-butyl-N~3~-[(4-methylphenyl)sulfonyl]-beta-alaninamide
Reactant of Route 5
Reactant of Route 5
N~3~-butyl-N~3~-[(4-methylphenyl)sulfonyl]-beta-alaninamide
Reactant of Route 6
N~3~-butyl-N~3~-[(4-methylphenyl)sulfonyl]-beta-alaninamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.